molecular formula C26H40D4NNaO6S B1165122 Tauroursodeoxycholic Acid-D4

Tauroursodeoxycholic Acid-D4

Cat. No.: B1165122
M. Wt: 525.71
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bile Acid Physiology and Research Significance

Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestines. elsevier.esnih.gov Synthesized in the liver from cholesterol, they are major components of bile. elsevier.es Beyond their digestive functions, bile acids act as signaling molecules throughout the body, regulating gene expression and influencing lipid and glucose metabolism. elsevier.esmdpi.com They interact with specific receptors, such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor-1 (GPBAR-1), to exert their effects. elsevier.es

The physiological importance of bile acids makes them a significant area of research. Alterations in bile acid levels or metabolism have been linked to various diseases, including cholestatic liver diseases, metabolic disorders, and certain types of cancer. nih.govmdpi.com Consequently, there is substantial interest in understanding the intricate roles of different bile acids in health and disease.

Principles and Rationale for Deuterated Isotopic Labeling in Biomedical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org In biomedical research, stable isotopes like deuterium (B1214612) (a heavy isotope of hydrogen) are frequently used. musechem.comhwb.gov.in This process, known as deuteration, creates a molecule that is chemically similar to its non-deuterated counterpart but has a greater mass. musechem.com

The primary rationale for using deuterated compounds in research is their utility as internal standards in analytical techniques like mass spectrometry (MS). hwb.gov.inacs.org Because the deuterated analog has a different mass, it can be distinguished from the naturally occurring compound, allowing for precise quantification. researchgate.net This is particularly valuable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. musechem.comacs.org The use of stable isotopes avoids the complications associated with radioactive isotopes. musechem.com

Specific Research Utility of Tauroursodeoxycholic Acid-D4 in Advanced Investigations

This compound (TUDCA-D4) serves as a critical internal standard for the accurate quantification of TUDCA in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com This is essential for a wide range of research applications, including:

Pharmacokinetic Studies: Researchers use TUDCA-D4 to precisely measure the concentration of TUDCA in plasma and other tissues over time, providing vital data on its absorption, metabolism, and clearance. nih.gov

Metabolomics: In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, TUDCA-D4 is used to accurately measure TUDCA levels, helping to understand metabolic pathways and identify potential biomarkers for diseases. isotope.com

Clinical Research: In clinical trials investigating the therapeutic potential of TUDCA for various conditions, TUDCA-D4 is indispensable for determining the drug's behavior in the human body. nih.govclinicaltrials.gov For instance, research has explored TUDCA's effects on neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, as well as its potential benefits in managing diabetes and certain liver diseases. nih.govnih.gov

The use of TUDCA-D4 ensures the reliability and accuracy of the data obtained in these advanced investigations, contributing to a deeper understanding of TUDCA's physiological roles and therapeutic potential.

Interactive Data Table: Properties of TUDCA and TUDCA-D4

PropertyTauroursodeoxycholic Acid (TUDCA)This compound (TUDCA-D4)
Chemical Formula C26H45NO6SC26H41D4NO6S
Molecular Weight 499.7 g/mol 503.7 g/mol
Primary Use Research on physiological effectsInternal standard for quantification
Key Research Areas Neuroprotection, metabolic disorders, liver diseasesPharmacokinetics, metabolomics, clinical trials

Properties

Molecular Formula

C26H40D4NNaO6S

Molecular Weight

525.71

Purity

100% by HPLC; >98% atom D

Origin of Product

United States

Synthesis and Isotopic Characterization of Tauroursodeoxycholic Acid D4

Strategies for Deuterium (B1214612) Incorporation into the TUDCA Core Structure

The introduction of deuterium into the TUDCA molecule is a multi-step process that leverages established synthetic organic chemistry techniques. The goal is to achieve stable incorporation of deuterium atoms at specific, non-exchangeable positions within the steroid core of the molecule. General strategies for deuteration can be broadly categorized into two main approaches: stepwise synthesis using deuterated building blocks or isotope exchange reactions on a pre-existing molecular scaffold. researchgate.net

For a complex molecule like TUDCA, common strategies include:

Reductive Deuteration: This method involves the reduction of a double bond or a carbonyl group using a deuterium source. For instance, an unsaturated precursor of ursodeoxycholic acid (UDCA) can be treated with deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). This process adds deuterium atoms across the former double bond. researchgate.net

H/D Exchange Reactions: This approach involves exchanging existing hydrogen atoms with deuterium from a deuterated solvent, such as deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD), often in the presence of an acid, base, or metal catalyst. researchgate.net The positions that undergo exchange are typically those adjacent to carbonyl groups or other activating features.

Synthesis from Deuterated Precursors: A highly controlled method involves starting the synthesis with a commercially available, simple deuterated building block. researchgate.net For TUDCA-D4, the synthesis would likely begin with a deuterated steroid precursor. The deuterated UDCA core is first synthesized and purified, after which it is conjugated with taurine (B1682933) to form the final TUDCA-D4 product. This final step typically involves activating the carboxylic acid of the UDCA-D4 molecule and reacting it with the amino group of taurine to form a stable amide bond. google.com

Determination of Isotopic Purity and Positional Specificity

Once synthesized, the TUDCA-D4 compound must undergo rigorous analytical testing to confirm its identity, chemical purity, isotopic purity (or enrichment), and the precise location of the deuterium atoms. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for this characterization. nih.govalmacgroup.com

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is the primary technique for determining isotopic purity. almacgroup.comresearchgate.net The analysis provides the mass-to-charge ratio (m/z) with high accuracy, allowing for the differentiation of the unlabeled TUDCA from its deuterated isotopologues.

The process involves:

Separation: The sample is first passed through a liquid chromatography system to separate TUDCA-D4 from any impurities. almacgroup.com

Ionization and Detection: The molecule is ionized (typically using electrospray ionization, ESI) and its m/z is measured. nih.gov

Isotopic Distribution Analysis: The mass spectrum reveals a cluster of peaks corresponding to the different isotopologues. By analyzing the relative intensities of the peaks for the unlabeled compound (M), the desired D4-labeled compound (M+4), and other minor isotopologues (M+1, M+2, M+3), the isotopic enrichment can be calculated. researchgate.net The raw data is corrected for the natural abundance of ¹³C and other isotopes to accurately determine the percentage of the D4 species. researchgate.net

Table 1: Hypothetical Mass Spectrometry Data for TUDCA-D4 Isotopic Purity Analysis
IsotopologueTheoretical m/z (Negative Ion Mode)Observed Relative Abundance (%)Interpretation
TUDCA (Unlabeled)498.28< 0.5%Indicates minimal residual unlabeled material.
TUDCA-D1499.29< 1.0%Minor peaks representing intermediate deuteration states.
TUDCA-D2500.29< 1.5%
TUDCA-D3501.30< 2.0%
TUDCA-D4502.31> 98%Represents the desired product, indicating high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass and isotopic enrichment, NMR spectroscopy is used to determine the exact location of the deuterium atoms (positional specificity). nih.gov Deuterium is NMR-inactive under standard ¹H-NMR conditions. Therefore, the positions of deuterium incorporation can be identified by the disappearance of specific proton signals in the ¹H-NMR spectrum compared to the spectrum of unlabeled TUDCA. nih.gov Furthermore, ¹³C-NMR spectroscopy can also be used, as the carbon atoms bonded to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.

Table 2: Analytical Techniques for TUDCA-D4 Characterization
TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HRMS)Determine molecular weight and isotopic enrichment.Confirms the mass corresponding to TUDCA plus four deuterium atoms; quantifies the percentage of the D4 isotopologue.
Proton Nuclear Magnetic Resonance (¹H-NMR)Determine the position of deuterium labels.Absence of proton signals at specific chemical shifts indicates the sites of deuteration.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)Confirm the position and number of deuterium labels.Splitting of carbon signals and isotopic shifts for carbons directly attached to deuterium atoms.
High-Performance Liquid Chromatography (HPLC)Determine chemical purity.Provides a quantitative measure of the TUDCA-D4 compound relative to any non-deuterated chemical impurities.

Development and Certification of TUDCA-D4 as a Reference Standard

The development of TUDCA-D4 as a Certified Reference Material (CRM) is a meticulous process governed by international standards to ensure its accuracy, stability, and traceability. This process is critical for its use as an internal standard in regulated bioanalytical assays. sigmaaldrich.comnih.gov The production of CRMs generally follows the guidelines outlined in ISO 17034, which specifies the requirements for the competence of reference material producers. isotope.comresearchgate.net

The key steps in developing and certifying TUDCA-D4 include:

Material Production and Characterization: A batch of TUDCA-D4 is synthesized with high chemical and isotopic purity. The material is then thoroughly characterized using the analytical methods described previously (HPLC, HRMS, NMR) to establish its identity and purity. nih.gov

Homogeneity Assessment: It is crucial to ensure that every unit (e.g., vial) from the production batch has the same composition and concentration within specified statistical limits. researchgate.net To assess this, a statistically significant number of units are randomly selected from the batch and analyzed. The results are evaluated to confirm that there is no significant variation between units.

Stability Studies: The stability of TUDCA-D4 is evaluated under various conditions to establish its shelf life and recommended storage conditions. nih.gov This involves long-term stability testing at the recommended storage temperature (e.g., -20°C) and short-term stability studies at elevated temperatures to simulate shipping conditions. caymanchem.com

Value Assignment and Uncertainty: The certified value, such as the concentration of a solution or the purity of the neat material, is assigned. This is often achieved through analysis at one or more competent laboratories using validated methods. imeko.org For high-accuracy CRMs, the value assignment may be based on an interlaboratory comparison study involving several expert laboratories. researchgate.net The final certified value is reported with an associated expanded uncertainty, which quantifies the margin of doubt in the value and is calculated according to the Guide to the Expression of Uncertainty in Measurement (GUM). europa.eu

Certification and Certificate of Analysis (COA): Once all requirements are met, the material is officially certified. A comprehensive Certificate of Analysis is issued for the batch. criver.com This document provides all essential information about the CRM, including the certified property values and their uncertainties, a statement of metrological traceability, the intended use, storage instructions, and the expiration date. caymanchem.comtlcstandards.com

Organizations that produce such standards are typically accredited to standards like ISO 17034 (competence of reference material producers) and ISO/IEC 17025 (competence of testing and calibration laboratories) to ensure the quality and reliability of their certified reference materials. isotope.comimeko.org

Advanced Analytical Methodologies Employing Tauroursodeoxycholic Acid D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bile Acid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the quantification of bile acids in various biological matrices due to its high sensitivity, selectivity, and specificity. researchgate.netnih.gov In these methods, TUDCA-D4 is frequently employed as an internal standard for the accurate measurement of TUDCA and other related bile acids. nssresearchjournal.comsigmaaldrich.com The use of stable isotope-labeled internal standards like TUDCA-D4 is critical for achieving reliable quantification, especially for endogenous compounds where analyte-free matrix is difficult to obtain. nih.govuky.edu

The development of robust LC-MS/MS methods for TUDCA and its metabolites involves careful optimization of several key parameters. Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column, to resolve TUDCA from its isomers and other bile acids. nssresearchjournal.comnih.gov Gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) or methanol (B129727) and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly used to achieve efficient separation within a short analysis time. nssresearchjournal.comnih.govnih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix. For plasma or serum samples, protein precipitation with methanol or acetonitrile is a common and effective technique. nih.govrestek.com Other methods, such as liquid-liquid extraction or solid-phase extraction, have also been employed to extract and concentrate the analytes of interest. nssresearchjournal.comnih.gov The choice of extraction method depends on the specific matrix and the desired sensitivity of the assay. The use of TUDCA-D4, added at the beginning of the sample preparation process, compensates for any analyte loss during these extraction steps. reddit.com

In LC-MS/MS analysis, quantification is typically performed using the multiple reaction monitoring (MRM) mode, which offers superior selectivity and sensitivity. nih.govresearchgate.net This technique involves monitoring a specific precursor-to-product ion transition for both the analyte (TUDCA) and its internal standard (TUDCA-D4). The mass spectrometer is set to isolate the precursor ion (the deprotonated molecule, [M-H]⁻, in negative ion mode) of a specific mass-to-charge ratio (m/z), fragment it, and then detect a specific product ion. nih.govresearchgate.net

Because TUDCA-D4 has a higher mass than TUDCA due to the deuterium (B1214612) atoms, it has a distinct MRM transition. However, it co-elutes with TUDCA chromatographically and experiences similar ionization effects, allowing for reliable quantification based on the ratio of their peak areas. sigmaaldrich.comnih.gov The specific ion transitions for TUDCA and TUDCA-D4 can vary slightly depending on the instrument and optimization but are well-documented. nih.govresearchgate.net

Table 1: Representative MRM Transitions for TUDCA and TUDCA-D4 in Negative Ion Mode
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tauroursodeoxycholic Acid (TUDCA)498.480.1 nih.gov
Tauroursodeoxycholic Acid-D4 (TUDCA-D4)502.479.5 researchgate.net
Tauroursodeoxycholic Acid-D5 (TUDCA-D5)503.279.9 nih.gov

Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing numerous endogenous compounds (e.g., phospholipids, salts) that can interfere with the ionization of the target analyte in the mass spectrometer's source. restek.comresearchgate.net This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification. myadlm.orgnih.gov

Deuterated internal standards like TUDCA-D4 are indispensable tools for evaluating and compensating for these matrix effects. researchgate.netreddit.com Since TUDCA-D4 co-elutes with the unlabeled TUDCA and has nearly identical physicochemical properties, it is assumed to experience the same degree of ion suppression or enhancement. researchgate.netresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to significantly improved accuracy and precision of the measurement. reddit.comnih.gov Studies have demonstrated that methods utilizing stable isotope-labeled internal standards show minimal matrix effects and yield consistent results across different biological samples. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Bile Acid Profiling

While LC-MS/MS is the more prevalent technique for bile acid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. TUDCA-D4 is suitable as an internal standard for GC-MS-based quantification. caymanchem.comcaymanchem.com However, the application of GC-MS for bile acids, particularly conjugated forms like TUDCA, is more complex than LC-MS/MS. Bile acids are non-volatile compounds and require chemical derivatization to increase their volatility before they can be analyzed by GC. This adds complexity and potential for variability in the sample preparation workflow. Despite this, GC-MS can provide high chromatographic resolution for profiling different bile acid species.

Method Validation in Preclinical Biological Matrices

The validation of any bioanalytical method is crucial to ensure its reliability for its intended purpose. Methods employing TUDCA-D4 as an internal standard are validated according to guidelines from regulatory agencies to demonstrate their accuracy, precision, selectivity, and stability. nssresearchjournal.comnih.gov Validation is typically performed in the same biological matrix as the study samples, such as rat or mouse plasma. sigmaaldrich.com

A key aspect of method validation is determining the linearity and the calibration range. This is achieved by preparing calibration standards at several concentration levels in a surrogate or authentic matrix and analyzing them to construct a calibration curve. nssresearchjournal.commedpace.com The response (the ratio of the analyte peak area to the internal standard peak area) is plotted against the nominal concentration, and a linear regression model is applied. sigmaaldrich.com Methods for TUDCA quantification using TUDCA-D4 have demonstrated excellent linearity over wide concentration ranges, suitable for preclinical studies. nssresearchjournal.comnih.govnih.gov

Table 2: Examples of Validated Calibration Ranges for TUDCA in Biological Matrices Using a Deuterated Internal Standard
MatrixCalibration Range (ng/mL)Correlation Coefficient (r or r²)Reference
Human Plasma9 - 3000Not specified nssresearchjournal.com
Human Plasma0.500 - 250Not specified nih.gov
Human Plasma5 - 500Not specified nih.gov
Rat Plasma1 - 2500r > 0.9975 sigmaaldrich.com

Sensitivity (Limit of Detection and Quantification)

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govquanterix.com In methodologies employing this compound (TUDCA-D4) as an internal standard for the analysis of its unlabeled counterpart, Tauroursodeoxycholic Acid (TUDCA), these limits are crucial for determining the applicability of the assay, particularly for samples with low endogenous or administered concentrations.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have demonstrated exceptional sensitivity for the quantification of TUDCA. Research has established lower limits of quantification (LLOQ) at low nanogram per milliliter levels. For instance, a validated UHPLC-MS/MS method for quantifying TUDCA in human plasma established a calibration curve range starting from 9 ng/mL. nssresearchjournal.com Another study reported an LLOQ of 5 ng/mL for TUDCA in human plasma. nih.gov A separate HPLC-MS/MS method for determining TUDCA in bear bile powder reported a detection limit of 5 ng/mL and a linear range starting from 20 ng/mL, effectively the LLOQ. front-sci.comresearchgate.net

Further advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have pushed these limits even lower. A highly sensitive method developed for the simultaneous measurement of 40 bile acids in serum, which utilized TUDCA-D4 as an internal standard, determined the lower limits of detection (LLOD) and LLOQ to be in the range of 0.1 to 0.5 nM. thermofisher.cn This level of sensitivity is critical for clinical research applications where subtle changes in bile acid profiles are investigated. thermofisher.cn

Table 1: Sensitivity of Analytical Methods Using TUDCA-D4
ParameterValueMatrixReference
LOD5 ng/mLBear Bile Powder front-sci.comresearchgate.net
LLOQ20 ng/mLBear Bile Powder front-sci.comresearchgate.net
LLOQ9 ng/mLHuman Plasma nssresearchjournal.com
LLOQ5 ng/mLHuman Plasma nih.gov
LOD/LOQ Range0.1 to 0.5 nMSerum thermofisher.cn

Precision and Accuracy Assessment

The reliability of a quantitative analytical method is contingent upon its precision and accuracy. Precision refers to the closeness of repeated measurements to each other and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy denotes the closeness of a measured value to a known or accepted true value, often expressed as relative error (%RE). The use of a stable isotope-labeled internal standard like TUDCA-D4 is instrumental in achieving high precision and accuracy, as it effectively corrects for variations during sample preparation and instrumental analysis.

Validation studies for methods quantifying bile acids consistently demonstrate excellent precision and accuracy. In a surrogate analyte LC-MS method using D4-TUDCA to monitor TUDCA in rat plasma, the intra-day precision (RSD) ranged from 0.72% to 9.35%, while the inter-day precision was between 3.82% and 9.02%. exlibrisgroup.com The accuracy (RE) for the same method was reported to be within a narrow range of -12.42% to 5.67%. exlibrisgroup.com Another comprehensive method for bile acid analysis reported intra- and inter-assay imprecision to be less than 10% CV, with accuracies falling between 85% and 115% of the nominal value. nih.gov Similarly, a method for analyzing 40 different bile acids found the mean %CV for inter-assay precision to be below 10%. thermofisher.cn A separate UHPLC-MS/MS method also confirmed that both within-batch and between-batch precision and accuracy were consistent and reproducible. nssresearchjournal.com

Table 2: Precision and Accuracy Data from Methods Using TUDCA-D4
ParameterMetricValueReference
PrecisionIntra-day RSD0.72% – 9.35% exlibrisgroup.com
Inter-day RSD3.82% – 9.02%
AccuracyRE-12.42% – 5.67%
PrecisionIntra-assay CV< 10% nih.gov
Inter-assay CV< 10%
Accuracy% of Nominal85% – 115%
PrecisionInter-assay CV< 10% thermofisher.cn

Recovery and Stability Studies

Recovery and stability are critical validation parameters that ensure the reliability of an analytical method from sample collection through to final analysis. Recovery studies evaluate the efficiency of the extraction process by comparing the analyte response in a processed sample to that of a standard where no extraction has occurred. Stability studies assess the degradation of the analyte under various storage and handling conditions. The inclusion of TUDCA-D4 as an internal standard is vital for accurately assessing these parameters, as it is subjected to the same conditions as the target analyte, TUDCA.

High and consistent extraction recovery is a hallmark of a robust analytical method. A method utilizing D4-TUDCA reported analyte recovery in the range of 95.90% to 98.82%. exlibrisgroup.com Another study noted that extraction recoveries were greater than 85% for all analytes, including TUDCA, and their corresponding internal standards. nssresearchjournal.com A third investigation found that recoveries for 15 different bile acids ranged from 92% to 110%. nih.gov

The stability of bile acids is also a key consideration. In one study, the stability of surrogate analytes, including D4-TUDCA, was determined to be between 89.48% and 101.81% under the tested conditions. exlibrisgroup.com A comprehensive stability assessment for various bile acids demonstrated that they were stable for 15 days at room temperature, 4°C, and -20°C, ensuring sample integrity across typical short- and medium-term storage scenarios. nih.gov

Table 3: Recovery and Stability Data from Methods Using TUDCA-D4
ParameterValueConditionsReference
Analyte Recovery95.90% – 98.82%Extraction from rat plasma exlibrisgroup.com
Extraction Recovery> 85%Extraction from human plasma nssresearchjournal.com
Recovery92% – 110%Extraction from serum nih.gov
Analyte Stability89.48% – 101.81%Post-preparative stability exlibrisgroup.com
Analyte StabilityStable15 days at room temperature, 4°C, and -20°C nih.gov

Pharmacokinetic and Metabolic Investigations Utilizing Tauroursodeoxycholic Acid D4 in Preclinical Models

Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Excretion)

The use of deuterated compounds like TUDCA-D4 is instrumental in distinguishing the administered compound from its endogenous counterparts, allowing for precise pharmacokinetic measurements. While comprehensive studies detailing the complete ADME profile of TUDCA-D4 as a primary investigational drug are limited, its application as an internal standard in pharmacokinetic studies of unlabeled TUDCA provides a foundational understanding of its behavior in biological systems.

Specific studies on the absorption kinetics of orally administered TUDCA-D4 are not extensively available in published literature. However, research on the unlabeled form of TUDCA indicates that it is well-absorbed from the gastrointestinal tract. The taurine (B1682933) conjugation enhances its bioavailability compared to its precursor, ursodeoxycholic acid (UDCA) examine.com. The use of TUDCA-D4 as a surrogate analyte in pharmacokinetic studies in rats has been validated, suggesting that its absorption characteristics are sufficiently similar to the unlabeled compound to serve as a reliable tracer nih.gov. This methodology allows for the accurate quantification of the absorbed unlabeled TUDCA by distinguishing it from the endogenous pool.

Data on the tissue distribution of unlabeled TUDCA in a pig model following various administration routes is presented in the table below, offering a potential analogue for TUDCA-D4 distribution.

TissueIntravenous (nM)Oral (nM)Intravitreal (Day 6, nM)
Macula 252 ± 238Reasonably high levels0.5 ± 0.5
Peripheral Retina 196 ± 171Reasonably high levelsNot specified
Macular Choroid 1032 ± 1269Reasonably high levelsNot specified
Peripheral Choroid 1219 ± 1486Reasonably high levels15.3 ± 16.7

This table is based on data for unlabeled TUDCA and is intended for illustrative purposes regarding potential tissue distribution.

Detailed excretion pathway analysis specifically for TUDCA-D4 has not been reported. However, studies on unlabeled TUDCA and its precursor, UDCA, in rats indicate that the primary route of excretion for bile acids is through the feces researchgate.net. A study on UDCA in rats showed that after oral administration, it is almost entirely metabolized to TUDCA and secreted into the bile, with fecal excretion accounting for a significant portion of the administered dose nih.gov. Research in rats has also demonstrated that TUDCA can enhance biliary calcium output nih.gov. It is expected that TUDCA-D4 would follow a similar excretion pattern, primarily via the biliary-fecal route. The deuterium (B1214612) label would enable precise quantification of the excreted amount and the identification of any metabolites in the excreta.

Elucidation of Metabolic Pathways and Biotransformations of TUDCA

Deuterated tracers are invaluable for studying the metabolism of endogenous compounds, as they allow for the unambiguous identification of metabolites derived from the administered substance.

The use of deuterated compounds is a well-established method for improving metabolic stability and for identifying metabolic pathways nih.gov. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are crucial in early drug discovery to predict the hepatic clearance of a compound nuvisan.comnih.gov. While specific in vitro metabolic stability data for TUDCA-D4 is not available, the principles of such studies involve incubating the deuterated compound with liver fractions and monitoring its depletion over time.

The deuterium label in TUDCA-D4 serves as a stable isotopic tracer, facilitating the identification of its metabolites by mass spectrometry. The mass shift of 4 Daltons allows for the clear differentiation of TUDCA-D4 and its metabolites from the complex background of endogenous bile acids. This approach is critical for understanding the biotransformation of TUDCA, which is known to undergo deconjugation and reconjugation in the enterohepatic circulation.

Tracking the metabolic fate of TUDCA in vivo is essential for understanding its mechanism of action and identifying active or inactive metabolites. The use of TUDCA-D4 as a tracer in animal models would allow for a detailed mapping of its biotransformation pathways. Following administration, biological samples such as plasma, bile, urine, and feces can be analyzed by LC-MS/MS to identify and quantify TUDCA-D4 and any deuterated metabolites.

Studies on unlabeled TUDCA in mice have utilized metabolomic and lipidomic approaches to understand its impact on various metabolic pathways mdpi.com. Similar studies employing TUDCA-D4 would provide more precise information on the direct metabolic consequences of TUDCA administration. The stability of the deuterium label ensures that the tracer accurately reflects the metabolic journey of the parent compound through the body. While specific in vivo metabolic fate tracking studies of TUDCA-D4 have not been published, its use in pharmacokinetic studies in rats confirms the feasibility and utility of this approach nih.gov.

Influence of Kinetic Isotope Effects on TUDCA Pharmacokinetics

The primary theoretical advantage of deuterating a drug molecule lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a C-D bond is present at that position. This can lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and altered metabolite profiles.

While specific preclinical studies directly comparing the pharmacokinetics of TUDCA-D4 and non-deuterated TUDCA are not extensively available in publicly accessible literature, the foundational principles of the kinetic isotope effect provide a strong basis for predicting its influence. TUDCA undergoes metabolic transformations in the body, and if any of these key metabolic pathways involve the cleavage of a hydrogen atom that is replaced with deuterium in TUDCA-D4, a change in its pharmacokinetic profile is anticipated.

Deuterated bile acids, including TUDCA-D4, are commercially available and are frequently utilized as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the quantification of endogenous bile acids. This application, while not directly a pharmacokinetic study, underscores the stability and distinct mass of the deuterated compound, which allows it to be differentiated from its non-deuterated counterpart in biological matrices.

Hypothetical pharmacokinetic parameters that could be influenced by the kinetic isotope effect on TUDCA are presented in the table below. It is important to note that these are projected effects based on the principles of KIE and would require confirmation through direct comparative preclinical studies.

Table 1: Hypothetical Influence of Kinetic Isotope Effect on Key Pharmacokinetic Parameters of TUDCA-D4 vs. TUDCA in a Preclinical Model

Pharmacokinetic ParameterExpected Influence on TUDCA-D4 (relative to TUDCA)Rationale
Metabolic Clearance (CLm) ↓ (Decreased)Slower rate of enzymatic metabolism due to the stronger C-D bond at a metabolic site.
Half-life (t½) ↑ (Increased)Reduced clearance would lead to a longer time for the plasma concentration to decrease by half.
Area Under the Curve (AUC) ↑ (Increased)Slower metabolism and clearance would result in greater overall systemic exposure to the drug.
Maximum Concentration (Cmax) ↔ (Comparable) or ↑ (Slightly Increased)This would depend on the rate of absorption versus the rate of elimination. If elimination is significantly slowed, Cmax could be higher.
Metabolite Formation ↓ (Decreased) or Altered ProfileThe rate of formation of metabolites resulting from C-H bond cleavage would be reduced. This could potentially lead to a shift towards alternative metabolic pathways.

Detailed research findings from preclinical models are essential to substantiate these theoretical advantages. Such studies would typically involve administering equivalent doses of TUDCA and TUDCA-D4 to animal models (e.g., rats or mice) and collecting serial blood samples to determine the plasma concentration-time profiles of both the parent compounds and their major metabolites. The resulting data would allow for a direct comparison of the key pharmacokinetic parameters and a definitive assessment of the impact of the kinetic isotope effect.

The potential for metabolic switching is another important aspect to consider. If the primary metabolic pathway of TUDCA is slowed by deuterium substitution, the molecule may be shunted towards alternative metabolic routes that were previously minor. This could lead to a different metabolite profile for TUDCA-D4 compared to TUDCA, which would need to be thoroughly characterized to understand the full pharmacological and toxicological implications.

Mechanistic Research Applications of Tauroursodeoxycholic Acid D4 in Biological Systems

Quantification of TUDCA in Cellular and Subcellular Studies

The fundamental principle behind using TUDCA-D4 in quantification is stable isotope dilution analysis, a gold-standard method in mass spectrometry. nih.gov A known quantity of TUDCA-D4 is added to a biological sample (a process called "spiking") containing an unknown quantity of endogenous or administered TUDCA. nih.gov During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), TUDCA and TUDCA-D4 co-elute but are distinguishable by their mass difference. researchgate.netresearchgate.net By comparing the signal intensity of TUDCA to that of the TUDCA-D4 internal standard, researchers can calculate the exact concentration of TUDCA in the original sample, correcting for any sample loss during preparation and variability in instrument response. nih.govnih.gov

Understanding how a compound enters and exits a cell is critical to determining its therapeutic potential. TUDCA-D4 is instrumental in studies designed to elucidate the mechanisms of TUDCA's cellular transport. In a typical experiment, cells are incubated with TUDCA for a specific period. Subsequently, the cells are washed and lysed. A precise amount of TUDCA-D4 is then added to the cell lysate as an internal standard.

Using LC-MS/MS, the ratio of TUDCA to TUDCA-D4 is measured, allowing for the accurate determination of the intracellular TUDCA concentration. By performing these measurements over time or under conditions where specific cellular transporters are inhibited, researchers can characterize the kinetics and pathways of TUDCA uptake and efflux. For instance, studies have shown that TUDCA can enhance cellular processes like phagocytosis and exocytosis, investigations that rely on accurate quantification of the compound's presence and effects. nih.govnih.govelsevierpure.com

Determining the specific location of a compound within a cell's organelles is key to understanding its mechanism of action. TUDCA is known to exert effects on mitochondria and the endoplasmic reticulum. nih.gov TUDCA-D4 facilitates the analysis of TUDCA's distribution within these and other subcellular compartments.

To achieve this, cells treated with TUDCA undergo subcellular fractionation, a process that separates organelles like mitochondria, nuclei, and the endoplasmic reticulum into distinct samples. Each of these fractions is then spiked with a known quantity of TUDCA-D4. Subsequent LC-MS/MS analysis provides a precise measurement of the amount of TUDCA that has accumulated in each specific organelle. This information is crucial for linking the compound's presence in a particular compartment to its observed biological effects, such as the stabilization of mitochondrial membranes or the modulation of stress responses within the endoplasmic reticulum. nih.govnih.gov

Research ApplicationRole of TUDCA-D4MethodologyKey Finding Enabled
Cellular Uptake/EffluxInternal standard for quantificationCells are treated with TUDCA, lysed, and spiked with TUDCA-D4 before LC-MS/MS analysis.Precise measurement of TUDCA transport rates and identification of transport mechanisms.
Intracellular CompartmentalizationInternal standard for quantificationCells are treated with TUDCA, organelles are separated, and each fraction is spiked with TUDCA-D4 before LC-MS/MS analysis.Accurate determination of TUDCA concentration in specific organelles (e.g., mitochondria, ER).

Role in Preclinical Models of Cellular Stress and Dysfunction

In numerous preclinical studies, TUDCA has been investigated for its cytoprotective properties across a range of diseases associated with cellular stress. mdpi.comnih.gov In these in vivo and in vitro models, TUDCA-D4 is the analytical tool that enables researchers to perform pharmacokinetic studies and correlate the concentration of TUDCA in tissues and plasma with its therapeutic effects. nih.gov

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding. examine.com A variety of insults can disrupt this process, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. advancedhealing.com Prolonged ER stress activates the Unfolded Protein Response (UPR), which can ultimately trigger inflammation and programmed cell death (apoptosis). examine.comadvancedhealing.com TUDCA is widely recognized as a chemical chaperone that can alleviate ER stress. nih.govbiorxiv.org It helps to stabilize protein structure and improve the protein-folding capacity of the ER, thereby reducing the activation of stress pathways. mdpi.comresearchgate.net

In preclinical models of diseases where ER stress is a key pathological feature, such as metabolic disorders and neurodegenerative diseases, TUDCA has been shown to reduce markers of ER stress and protect cells from damage. nih.govnih.govnih.gov In this research, TUDCA-D4 is used as an internal standard to accurately measure the levels of administered TUDCA in the affected tissues, ensuring that the observed reduction in ER stress markers can be reliably attributed to a specific drug exposure level.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—highly reactive molecules that can damage cells—and the cell's ability to neutralize them with antioxidants. nih.gov This type of stress is implicated in a wide array of diseases. TUDCA has been shown to exert protective effects against oxidative stress by enhancing the cell's antioxidant capacity and reducing the production of ROS. nih.govnih.govmdpi.com For example, studies have demonstrated that TUDCA can protect retinal pigment epithelial cells and pancreatic islets from oxidative damage. mdpi.comresearchgate.net It may achieve this by modulating signaling pathways and upregulating the expression of antioxidant genes. mdpi.commdpi.com

In preclinical studies investigating these antioxidant effects, accurate quantification of TUDCA in biological samples is essential. TUDCA-D4 serves as the necessary internal standard for LC-MS/MS analysis, allowing researchers to establish a clear relationship between the concentration of TUDCA and the observed antioxidant outcomes, such as increased cell viability or reduced levels of ROS.

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis but can be detrimental when improperly activated in disease states. TUDCA is a potent inhibitor of apoptosis. nih.govnih.govnih.gov Its anti-apoptotic mechanism is multifaceted; it can interfere with the mitochondrial pathway of cell death by stabilizing the mitochondrial membrane and preventing the release of pro-apoptotic factors like cytochrome c. nih.gov TUDCA also inhibits the activation of caspases, which are the key executioner enzymes in the apoptotic cascade. nih.govsciopen.comnih.gov Furthermore, its ability to reduce ER stress and oxidative stress also contributes to its anti-apoptotic effects, as these stresses are potent triggers of cell death. mdpi.comnih.gov

The anti-apoptotic properties of TUDCA have been demonstrated in preclinical models of stroke, neurodegenerative diseases, and liver disease. nih.govnih.govnih.gov In these studies, TUDCA-D4 is used to precisely measure the concentration of TUDCA in the target tissues. This quantification is critical for understanding the dose-response relationship of TUDCA's anti-apoptotic effects and for validating that the observed reduction in cell death is a direct result of the compound's presence at a specific, measurable level.

Cellular Stress ModelObserved Effect of TUDCARole of TUDCA-D4 in Research
Endoplasmic Reticulum (ER) StressActs as a chemical chaperone, reduces protein misfolding, and inhibits UPR-induced apoptosis. examine.comadvancedhealing.comnih.govEnables accurate quantification of TUDCA in tissues to correlate drug levels with the reduction of ER stress markers.
Oxidative StressReduces reactive oxygen species (ROS) production and enhances cellular antioxidant defenses. nih.govnih.govmdpi.comUsed as an internal standard to measure TUDCA concentrations and link them to antioxidant effects.
ApoptosisInhibits mitochondrial death pathways, reduces caspase activation, and stabilizes cell survival pathways. nih.govnih.govnih.govAllows for precise measurement of TUDCA in preclinical models to validate its anti-apoptotic efficacy at specific concentrations.

Interactions with Specific Molecular Targets and Signaling Pathways (Preclinical/In Vitro)

Preclinical and in vitro studies have been pivotal in mapping the molecular interactions of TUDCA. The use of TUDCA-D4 in such studies allows for precise measurement and differentiation from endogenous TUDCA, clarifying the compound's direct effects on specific receptors and signaling cascades.

TUDCA interacts with key bile acid receptors, often with nuanced effects that can be either agonistic or antagonistic, leading to the modulation of diverse signaling pathways.

Farnesoid X Receptor (FXR): The interaction between TUDCA and FXR is complex. While some bile acids are potent FXR agonists, preclinical studies have identified TUDCA as an FXR antagonist researchgate.net. It has been shown to inhibit the activation of FXR by other bile acids, such as chenodeoxycholic acid (CDCA) researchgate.net. This antagonistic action can modulate the expression of FXR target genes, which are crucial for regulating bile acid synthesis and transport researchgate.netresearchgate.net. For instance, by inhibiting FXR, TUDCA can influence the expression of key regulatory proteins like the Bile Salt Export Pump (BSEP) and Cytochrome P450 7A1 (CYP7A1), thereby affecting bile acid homeostasis researchgate.net. Some studies also suggest TUDCA can dually activate both FXR and Nrf2 signaling pathways, contributing to its protective effects in cholestatic liver injury researchgate.net.

G protein-coupled bile acid-activated receptor (GP-BAR/TGR5): In contrast to its effects on FXR, TUDCA acts as an agonist for the G protein-coupled bile acid receptor 1, also known as TGR5 nih.govresearchgate.netnih.govnih.gov. This receptor is expressed in various cell types, including microglial cells in the central nervous system nih.govresearchgate.net. TUDCA binding to TGR5 has been shown to cause an increase in intracellular cyclic AMP (cAMP) levels nih.govresearchgate.net. This elevation in cAMP activates downstream signaling pathways, such as those involving protein kinase A (PKA), which in turn induces the expression of anti-inflammatory markers while reducing pro-inflammatory ones nih.govresearchgate.net. This mechanism is a key component of TUDCA's neuroprotective and anti-inflammatory effects observed in preclinical models nih.govnih.gov.

Molecular TargetReported Action of TUDCAKey Downstream Effect (Preclinical/In Vitro)
Farnesoid X Receptor (FXR)Antagonist / ModulatorInhibits activation by other bile acids; modulates expression of genes involved in bile acid synthesis and transport researchgate.netresearchgate.net.
G protein-coupled bile acid-activated receptor (GP-BAR/TGR5)AgonistIncreases intracellular cAMP levels, leading to anti-inflammatory signaling nih.govresearchgate.netnih.gov.

TUDCA has been shown to modulate the activity of key enzyme families, particularly those involved in xenobiotic and endogenous compound metabolism. TUDCA-D4 can be used in these studies to differentiate its effects from those of other endogenous bile acids.

One of the most significant examples of this modulation is TUDCA's effect on the cytochrome P450 (CYP) superfamily of enzymes. In murine models, administration of TUDCA has been found to induce several CYP isoenzymes nih.gov. This induction can alter the metabolic profile of a wide range of substrates, including other bile acids, drugs, and toxins. By enhancing the expression and activity of these enzymes, TUDCA can facilitate the metabolism, transport, and excretion of potentially toxic endogenous compounds nih.gov. This represents a key mechanism for its therapeutic effects in conditions like chronic cholestatic liver disease nih.gov.

Enzyme/FamilyObserved Effect of TUDCA (Murine Model)Potential Mechanistic Implication
Cytochrome P450 (CYP) SystemGeneral inductionEnhanced metabolism of xenobiotics and endogenous molecules nih.gov.
CYP3A1/2Enhanced activity (2-3 fold)Increased metabolism and excretion of toxic lipophilic bile acids nih.gov.
CYP2E1Modest increase in activityAlteration in the metabolism of specific substrates for this isoenzyme nih.gov.

Application in Multi-Omics Approaches for Mechanistic Insights (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled compounds like TUDCA-D4 is central to modern multi-omics approaches, which analyze global changes in metabolites (metabolomics) and lipids (lipidomics) to provide a comprehensive view of a biological system's response to a stimulus. Deuterated bile acids are offered by commercial suppliers specifically for use in metabolomic and lipidomic research avantiresearch.com.

In these studies, TUDCA-D4 serves two primary functions:

Metabolic Tracer: Researchers can administer TUDCA-D4 and track the appearance of the deuterium (B1214612) label in downstream metabolites. This allows for the unambiguous mapping of TUDCA's metabolic pathways and its contribution to various metabolic pools nih.govnih.gov.

Internal Standard: For quantitative analysis using mass spectrometry, TUDCA-D4 is added to samples at a known concentration. Because it is chemically identical to endogenous TUDCA but has a different mass, it can be used to accurately calculate the concentration of TUDCA and other related bile acids in the sample, correcting for variations during sample preparation and analysis.

Metabolomics and lipidomics studies have revealed that TUDCA intervention can significantly alter the metabolic landscape in preclinical models of hyperlipidemia. In studies on high-fat diet-fed mice, TUDCA administration was found to reverse metabolic disturbances, downregulating total cholesterol and triglycerides while upregulating high-density lipoprotein cholesterol nih.govnih.govmdpi.com. The multi-omics analysis identified that the most critically affected pathway was glycerophospholipid metabolism, indicating that TUDCA exerts its lipid-lowering activity by modulating this central aspect of lipid metabolism nih.govnih.govmdpi.com. These studies provide a holistic understanding of TUDCA's mechanism, connecting its molecular interactions to broad metabolic outcomes.

Omics ApproachBiological System/ModelKey Mechanistic Finding
Metabolomics & LipidomicsHigh-fat diet-induced hyperlipidemic miceTUDCA reverses hyperlipidemia by significantly modulating glycerophospholipid metabolism nih.govnih.govmdpi.com.
MetabolomicsHigh-fat diet-induced hyperlipidemic miceIdentified glycerophospholipid metabolism as the most critical pathway impacted by TUDCA intervention nih.gov.
LipidomicsSerum and liver of hyperlipidemic miceDemonstrated that TUDCA reduces fat deposition in hepatocytes and reverses hepatocyte steatosis nih.govmdpi.com.

Advanced Research Paradigms and Future Directions for Tauroursodeoxycholic Acid D4 Studies

Integration of Deuterated Bile Acid Analysis in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from genomics, proteomics, and metabolomics. In this context, the accurate quantification of metabolites is paramount. Deuterated bile acids, including TUDCA-D4, are crucial for achieving the quantitative accuracy required in mass spectrometry-based metabolomics and lipidomics. caymanchem.comavantiresearch.com

Bile acids are no longer viewed merely as digestive surfactants but as significant signaling molecules that regulate their own synthesis, as well as lipid, glucose, and energy metabolism through receptors like the farnesoid X receptor (FXR) and G protein-coupled bile acid-activated receptor (GP-BAR). avantiresearch.combertin-bioreagent.com The integration of quantitative bile acid data into multi-omics analyses allows researchers to build comprehensive models of metabolic pathways and signaling cascades. nih.govnih.gov TUDCA-D4 serves as an ideal internal standard in these analyses. caymanchem.comcaymanchem.com By adding a known quantity of TUDCA-D4 to a biological sample, variations in sample preparation and instrument response can be normalized, ensuring that the measured changes in endogenous bile acid levels are biologically meaningful and not analytical artifacts. sciex.com This precision is fundamental for linking alterations in the bile acid pool to changes in gene expression and protein levels, thereby providing a more holistic understanding of metabolic diseases. nih.gov

Development of Novel Analytical Techniques for Isotopic Bile Acid Tracers

The structural complexity and diverse physicochemical properties of bile acids present significant analytical challenges. sciex.com Modern analytical chemistry has evolved to meet these challenges, with liquid chromatography-mass spectrometry (LC-MS) emerging as the most widely used and robust technique for bile acid analysis. nih.govnih.gov The development of these methods is intrinsically linked to the use of isotopic tracers like TUDCA-D4.

The primary role of TUDCA-D4 in these techniques is as an internal standard for quantitative analysis. caymanchem.com Its chemical properties are nearly identical to the endogenous, non-deuterated TUDCA, meaning it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. pharmaffiliates.com This stable-isotope dilution approach is the gold standard for quantification, correcting for matrix effects and improving the accuracy and precision of measurements. sciex.com

Beyond simple quantification, isotopic tracers are enabling more advanced analytical paradigms. Isotope dilution and mass isotopomer distribution analysis (MIDA) are techniques that use stable isotopes to investigate the kinetics of bile acid metabolism in vivo. mdpi.com These methods allow researchers to track the synthesis, turnover, and transformation of bile acids, providing dynamic information about metabolic fluxes that cannot be obtained from static concentration measurements alone. mdpi.comresearchgate.net

Table 1: Analytical Techniques for Isotopic Bile Acid Tracers

Technique Principle Role of TUDCA-D4 / Deuterated Tracers Key Advantages
LC-MS/MS Separates compounds by liquid chromatography and identifies/quantifies them by mass spectrometry. nih.gov Internal standard for absolute quantification of endogenous TUDCA and related bile acids. caymanchem.com High sensitivity, specificity, and ability to separate structural isomers. sciex.comnih.gov
GC-MS Separates volatile compounds by gas chromatography before mass analysis. Requires derivatization for bile acids. nih.gov Internal standard for quantification, though less common now than LC-MS. Provides high chromatographic resolution for certain isomers.
Isotope Dilution A known amount of an isotopically labeled standard is added to a sample to quantify the corresponding native analyte. mdpi.com The core component (the "tracer") for determining pool size and turnover rates. Gold standard for accuracy in quantitative analysis; measures metabolic kinetics. researchgate.net

| MIDA | Mass Isotopomer Distribution Analysis; uses the distribution of isotopes in a product to determine the isotopic enrichment of its precursor pool. mdpi.com | Can be used as a tracer to study precursor-product relationships in bile acid synthesis pathways. | Allows for the calculation of sterol precursor rates and contribution of newly synthesized cholesterol to bile acid synthesis. mdpi.com |

Comparative Preclinical Pharmacokinetics and Metabolism Across Diverse Animal Species

Animal models are fundamental to preclinical research, but significant inter-species differences in bile acid metabolism can complicate the extrapolation of findings to humans. researchgate.net TUDCA-D4 is a valuable tool in pharmacokinetic studies that aim to characterize and compare the absorption, distribution, metabolism, and excretion (ADME) of TUDCA across different species. arvojournals.org

The composition of the bile acid pool varies considerably among species. Key differences include:

Amidation: In humans, minipigs, and hamsters, bile acids are primarily conjugated with glycine, whereas taurine (B1682933) conjugation is predominant in mice, rats, and dogs. nih.govresearchgate.net

Hydroxylation: Mice and rats exhibit high levels of 6β-hydroxylation, leading to the formation of muricholic acids, which are unique to murine animals. nih.govmdpi.com This pathway is largely absent in humans.

Primary Bile Acids: While cholic acid (CA) and chenodeoxycholic acid (CDCA) are the main primary bile acids in humans, mice also produce ursodeoxycholic acid (UDCA) and muricholic acids as primary bile acids. nih.gov

These metabolic distinctions have profound implications for the pharmacological activity and disposition of bile acids. For instance, the hydrophilicity and signaling potential of the bile acid pool in a mouse are very different from that in a human. researchgate.net Using TUDCA-D4 as an internal standard allows for precise quantification of TUDCA and its metabolites in various biological matrices (plasma, bile, feces) during preclinical trials, providing crucial data to build accurate pharmacokinetic models for each species. arvojournals.orgresearchgate.net Understanding these differences is essential for selecting appropriate animal models and for scaling doses from animals to humans.

Table 2: Comparison of Bile Acid Metabolism Across Species

Feature Human Mouse / Rat Dog Minipig / Hamster
Primary Conjugation Glycine > Taurine researchgate.net Predominantly Taurine nih.gov Predominantly Taurine nih.gov Predominantly Glycine nih.gov
Key Primary Bile Acids CA, CDCA nih.gov CA, CDCA, UDCA, α/β-MCA nih.govmdpi.com CA, CDCA CA, CDCA
Dominant Hydroxylation 12α-hydroxylation 6β-hydroxylation (forms muricholic acids) researchgate.net 12α-hydroxylation 6α-hydroxylation (minipig) researchgate.net

| Gut Microbiome Metabolism | Converts primary to secondary bile acids (DCA, LCA). nih.gov | Higher primary/secondary bile acid ratio compared to humans. researchgate.net | Active conversion to secondary bile acids. nih.gov | Active conversion to secondary bile acids. |

CA: Cholic Acid; CDCA: Chenodeoxycholic Acid; UDCA: Ursodeoxycholic Acid; α/β-MCA: α/β-Muricholic Acid; DCA: Deoxycholic Acid; LCA: Lithocholic Acid.

Innovative Applications in Biomarker Discovery and Validation in Preclinical Disease Models

Bile acids are increasingly recognized as potential biomarkers for a range of metabolic and inflammatory diseases, including nonalcoholic fatty liver disease (NAFLD), diabetes, and certain cancers. mdpi.com The search for reliable biomarkers requires highly accurate and validated analytical methods, a role for which TUDCA-D4 is well-suited. By serving as an internal standard, it ensures the reproducibility and accuracy of measurements needed for biomarker discovery and validation pipelines. nih.govresearchgate.net

TUDCA itself has shown therapeutic potential in a wide array of preclinical disease models, including those for neurodegenerative conditions like Parkinson's, Alzheimer's, and Huntington's disease. nih.govresearchgate.netnih.govnih.gov In these studies, TUDCA has been shown to exert neuroprotective effects by reducing apoptosis, mitigating endoplasmic reticulum (ER) stress, and acting as a chemical chaperone. nih.govresearchgate.net

In the context of biomarker research, TUDCA-D4 facilitates the precise measurement of not only the administered TUDCA but also the resulting shifts in the entire bile acid profile within these disease models. nih.gov For example, researchers can investigate whether the therapeutic effects of TUDCA correlate with specific changes in other primary or secondary bile acids. This approach can help identify novel biomarkers that reflect disease progression or response to therapy, providing valuable insights into the underlying mechanisms of both the disease and the treatment. mdpi.comnih.gov

Potential for Deuterated Analogs as Enhanced Pharmacological Tools in Basic Research

Beyond its use as an analytical standard, the deuteration of molecules like TUDCA opens up possibilities for their use as enhanced pharmacological tools. The substitution of hydrogen with deuterium (B1214612), its stable heavy isotope, is the smallest structural change that can be made to a molecule. tandfonline.com However, this subtle change can have a significant impact on the compound's metabolic stability. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net If the breaking of a C-H bond is a rate-limiting step in a molecule's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. researchgate.net This phenomenon, known as the "deuterium kinetic isotope effect," has been successfully exploited to create drugs with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

Given the broad therapeutic activities of TUDCA in preclinical models, a strategically deuterated version could serve as an enhanced pharmacological tool for basic research. nih.govresearchgate.net A TUDCA analog with increased metabolic stability could exhibit prolonged action in vivo. researchgate.net This would be particularly advantageous in chronic disease models, potentially allowing for lower or less frequent administration while maintaining stable exposure. This could reduce experimental variability and provide a clearer window into the long-term efficacy and mechanisms of action of TUDCA-based interventions.

Q & A

Q. What is the role of TUDCA-D4 as an internal standard in bile acid quantification, and how does its isotopic labeling enhance analytical accuracy?

TUDCA-D4 is a deuterated analog of tauroursodeoxycholic acid (TUDCA), designed for precise quantification via GC- or LC-MS. Its deuterium atoms create a distinct mass shift, enabling differentiation from endogenous TUDCA during analysis. This isotopic labeling minimizes ion suppression and matrix effects, improving signal specificity. Researchers should validate its use by spiking known concentrations into biological matrices (e.g., serum, bile) and comparing recovery rates against non-deuterated standards .

Q. What protocols are recommended for preparing TUDCA-D4 calibration standards to ensure reproducibility in mass spectrometry?

  • Stock Solution Preparation : Dissolve TUDCA-D4 in a solvent compatible with downstream assays (e.g., methanol or ethanol) at 10 mM. Heat to 37°C with sonication to enhance solubility.
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • Calibration Curve : Prepare serial dilutions covering expected physiological ranges (e.g., 0.1–100 µM). Include matrix-matched standards to account for ion suppression .

Q. How do researchers ensure the stability of TUDCA-D4 in experimental conditions, particularly in long-term studies?

Stability is influenced by temperature, solvent, and matrix. Key steps include:

  • Short-Term Stability : Verify integrity after 24-hour exposure to room temperature or 4°C.
  • Long-Term Stability : Conduct accelerated degradation studies at -80°C and -20°C, with periodic LC-MS validation.
  • In-Matrix Stability : Assess recovery rates in biological samples (e.g., plasma, liver homogenate) under experimental storage conditions .

Advanced Research Questions

Q. How can TUDCA-D4 be integrated into experimental designs to study endoplasmic reticulum (ER) stress modulation in metabolic disease models?

TUDCA-D4’s non-deuterated form has demonstrated ER stress alleviation in obesity and diabetes models . Methodological considerations:

  • Dosing : In murine models, intraperitoneal administration of 500 mg/kg/day TUDCA normalizes hyperglycemia. Use TUDCA-D4 to quantify tissue-specific uptake via LC-MS.
  • Endpoint Analysis : Pair MS quantification with biomarkers like GRP78 and CHOP to correlate bile acid levels with ER stress reduction .
  • Controls : Include vehicle (e.g., saline) and non-isotopic TUDCA groups to distinguish pharmacological effects from analytical artifacts .

Q. What strategies resolve discrepancies in TUDCA-D4 recovery rates across heterogeneous tissue matrices (e.g., brain vs. liver)?

Discrepancies arise from lipid content, pH, and enzymatic activity. Solutions include:

  • Matrix-Matched Calibration : Prepare standards in homogenized tissue blanks.
  • Internal Standard Correction : Use a secondary deuterated standard (e.g., Glycodeoxycholic Acid-D4) to normalize recovery .
  • Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges removes interfering lipids .

Q. How should researchers optimize LC-MS/MS parameters for TUDCA-D4 quantification in complex biological samples?

  • Ionization : Electrospray ionization (ESI) in negative mode enhances sensitivity for bile acids.
  • Chromatography : Use a C18 column with a gradient of methanol/water (0.1% formic acid) to separate TUDCA-D4 from isomers.
  • Detection : Monitor transitions m/z 498.3 → 80.1 (TUDCA-D4) and m/z 494.3 → 80.1 (endogenous TUDCA). Optimize collision energy to minimize cross-talk .

Q. What experimental controls are critical when investigating TUDCA-D4’s anti-apoptotic effects in neurodegenerative models?

  • Positive Controls : Compare with established anti-apoptotic agents (e.g., Z-VAD-FMK).
  • Dose-Response Curves : Test TUDCA-D4 at 50–200 µM in vitro (e.g., retinal ganglion cells) to establish efficacy thresholds.
  • Apoptosis Markers : Quantify caspase-3/7 activity and TUNEL staining alongside TUDCA-D4 levels to link pharmacokinetics and pharmacodynamics .

Data Interpretation and Validation

Q. How do researchers validate batch-to-batch consistency of TUDCA-D4 standards in multi-center studies?

  • Certificate of Analysis (CoA) : Verify purity (>95%) and concentration via independent NMR or HPLC-UV.
  • Cross-Laboratory Calibration : Share aliquots of a master standard across labs to harmonize quantification.
  • Stability Monitoring : Track degradation markers (e.g., oxidation products) over time .

Q. What statistical approaches address contradictory findings in TUDCA-D4’s therapeutic efficacy across preclinical models?

  • Meta-Analysis : Pool data from studies using standardized dosing and outcome measures (e.g., ER stress markers).
  • Subgroup Analysis : Stratify results by model type (e.g., tauopathy vs. ALS) to identify context-dependent effects.
  • Power Analysis : Ensure sample sizes are adequate to detect clinically relevant effect sizes (e.g., ≥30% reduction in apoptosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.